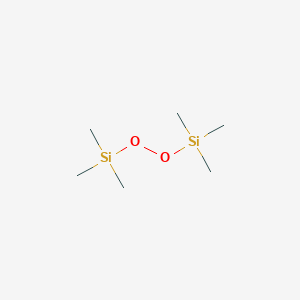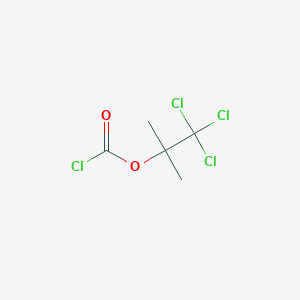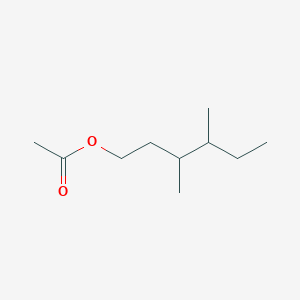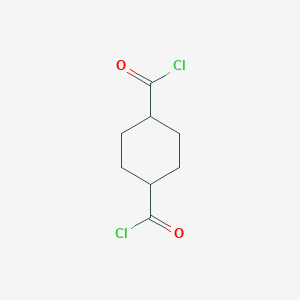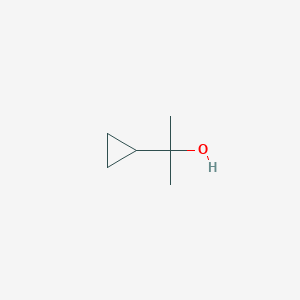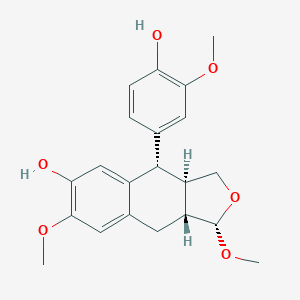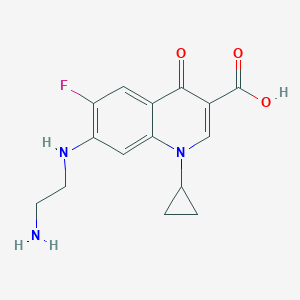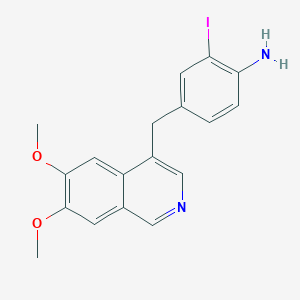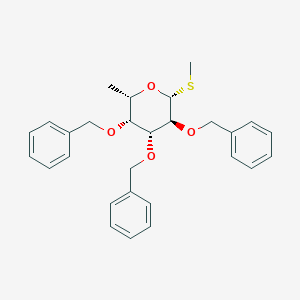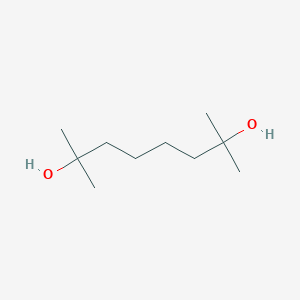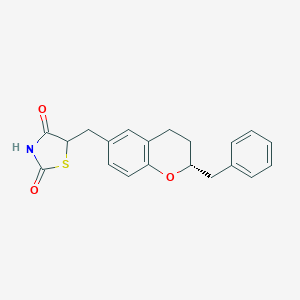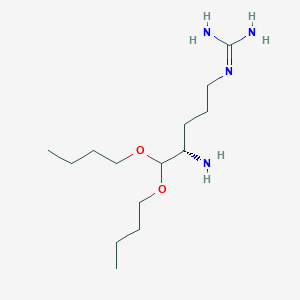
Argininal dibutylacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argininal dibutylacetal, also known as Nω,Nω-dibutyl-L-argininal, is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme that produces nitric oxide (NO). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, such as vasodilation, neurotransmission, and immune response. The inhibition of NOS by argininal dibutylacetal has been shown to have potential therapeutic applications in various diseases, including inflammation, cancer, and cardiovascular disorders.
Mécanisme D'action
Argininal dibutylacetal inhibits the activity of nitric oxide synthase by binding to the enzyme's active site. This prevents the conversion of L-arginine to nitric oxide, which leads to a decrease in the production of nitric oxide.
Biochemical and Physiological Effects:
The inhibition of nitric oxide synthase by argininal dibutylacetal has been shown to have various biochemical and physiological effects. It can reduce the production of nitric oxide, which leads to a decrease in vasodilation, neurotransmission, and immune response. This inhibition has also been shown to have anti-inflammatory effects, as nitric oxide is a key mediator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of argininal dibutylacetal in lab experiments has several advantages. It is a potent and specific inhibitor of nitric oxide synthase, which makes it a valuable tool for investigating the role of nitric oxide in various physiological and pathological conditions. However, the use of argininal dibutylacetal also has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors, such as pH and temperature.
Orientations Futures
There are several future directions for the use of argininal dibutylacetal in scientific research. One potential application is in the treatment of cancer, as nitric oxide has been shown to play a role in tumor growth and metastasis. Another potential application is in the treatment of cardiovascular disorders, as nitric oxide is involved in the regulation of blood pressure and blood flow. Additionally, the development of more potent and selective inhibitors of nitric oxide synthase could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of argininal dibutylacetal involves the reaction of L-arginine with butyraldehyde in the presence of hydrochloric acid and sodium borohydride. The reaction results in the formation of Nω,Nω-dibutyl-L-argininal, which can be purified through recrystallization.
Applications De Recherche Scientifique
Argininal dibutylacetal has been widely used in scientific research to investigate the role of nitric oxide in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of inflammation, cancer, and cardiovascular disorders.
Propriétés
Numéro CAS |
103958-40-3 |
|---|---|
Formule moléculaire |
C14H32N4O2 |
Poids moléculaire |
288.43 g/mol |
Nom IUPAC |
2-[(4S)-4-amino-5,5-dibutoxypentyl]guanidine |
InChI |
InChI=1S/C14H32N4O2/c1-3-5-10-19-13(20-11-6-4-2)12(15)8-7-9-18-14(16)17/h12-13H,3-11,15H2,1-2H3,(H4,16,17,18)/t12-/m0/s1 |
Clé InChI |
XUIKCSXGRYZONU-LBPRGKRZSA-N |
SMILES isomérique |
CCCCOC([C@H](CCCN=C(N)N)N)OCCCC |
SMILES |
CCCCOC(C(CCCN=C(N)N)N)OCCCC |
SMILES canonique |
CCCCOC(C(CCCN=C(N)N)N)OCCCC |
Autres numéros CAS |
103958-40-3 |
Synonymes |
argininal dibutylacetal H-ArgH(OBu)2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



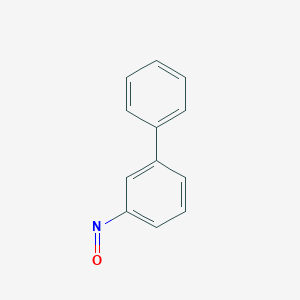
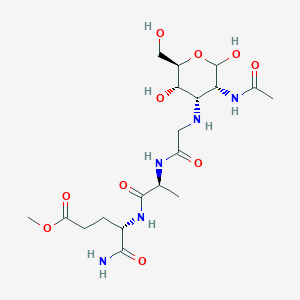
![2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B35050.png)
